molecular formula C15H14FN5O2S B6576844 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione CAS No. 1105234-01-2

3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione

Cat. No.: B6576844
CAS No.: 1105234-01-2
M. Wt: 347.4 g/mol
InChI Key: HPHUJGPKMUXDAV-UHFFFAOYSA-N
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Description

3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione is a synthetic compound with a distinctive chemical structure. Its unique configuration makes it a subject of interest in various fields of scientific research. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and a comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione typically involves a multi-step process. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, the introduction of the 4-fluorophenyl group, and the final incorporation of the thiolane-1,1-dione moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, temperature, and pressure, to ensure the desired chemical transformations.

Industrial Production Methods: : In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. Large-scale reactors, continuous flow processes, and automated systems are often employed to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or metal oxides. The resulting products depend on the specific reaction conditions and the presence of other functional groups.

  • Reduction: : Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can alter the oxidation state of specific atoms within the molecule.

  • Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halides, amines, or alcohols can replace existing functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Transition metal catalysts, such as palladium or platinum.

  • Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: : The primary products of these reactions vary based on the reactants and conditions but often include derivatives with altered functional groups or oxidation states.

Scientific Research Applications

3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, catalysts, or ligands in various chemical reactions.

  • Biology: : Studied for its potential as a bioactive molecule, with applications in enzyme inhibition, protein interaction studies, and cellular assays.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

  • Industry: : Applied in the development of advanced materials, coatings, and nanotechnology applications.

Mechanism of Action

Molecular Targets and Pathways: : The mechanism of action for 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through competitive inhibition, allosteric modulation, or covalent binding. The precise pathways involve intricate molecular interactions that can alter cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: : While many compounds share structural similarities with 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione, its uniqueness lies in its specific substitution pattern and functional groups. Similar compounds include other pyrazolo[3,4-d]pyrimidines, which may differ in their substitution on the aromatic ring or variations in the attached functional groups.

Similar Compounds

  • 3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione

  • 3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione

  • 3-{[1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione

These comparisons highlight the subtle differences that can significantly impact the compound's chemical behavior and applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c16-10-1-3-12(4-2-10)21-15-13(7-19-21)14(17-9-18-15)20-11-5-6-24(22,23)8-11/h1-4,7,9,11H,5-6,8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUJGPKMUXDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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